2-Chloro-4-nitrophenyl isothiocyanate 2-Chloro-4-nitrophenyl isothiocyanate
Brand Name: Vulcanchem
CAS No.: 23165-64-2
VCID: VC3720412
InChI: InChI=1S/C7H3ClN2O2S/c8-6-3-5(10(11)12)1-2-7(6)9-4-13/h1-3H
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=C=S
Molecular Formula: C7H3ClN2O2S
Molecular Weight: 214.63 g/mol

2-Chloro-4-nitrophenyl isothiocyanate

CAS No.: 23165-64-2

Cat. No.: VC3720412

Molecular Formula: C7H3ClN2O2S

Molecular Weight: 214.63 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-nitrophenyl isothiocyanate - 23165-64-2

CAS No. 23165-64-2
Molecular Formula C7H3ClN2O2S
Molecular Weight 214.63 g/mol
IUPAC Name 2-chloro-1-isothiocyanato-4-nitrobenzene
Standard InChI InChI=1S/C7H3ClN2O2S/c8-6-3-5(10(11)12)1-2-7(6)9-4-13/h1-3H
Standard InChI Key JSYNALWWKRNZDX-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=C=S
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=C=S

Chemical Identity and Structure

2-Chloro-4-nitrophenyl isothiocyanate is an aromatic compound with a phenyl ring substituted by chlorine, nitro, and isothiocyanate functional groups. This combination of substituents contributes to its specific reactivity profile and chemical behavior.

Basic Identification

The compound is characterized by the following identifiers and structural information:

ParameterValue
CAS Number23165-64-2
Molecular FormulaC₇H₃ClN₂O₂S
Molecular Weight214.63 g/mol
Exact Mass213.960376 g/mol
InChIInChI=1S/C7H3ClN2O2S/c8-6-3-5(10(11)12)1-2-7(6)9-4-13/h1-3H
InChIKeyJSYNALWWKRNZDX-UHFFFAOYSA-N

Structural Characteristics

2-Chloro-4-nitrophenyl isothiocyanate consists of a phenyl ring with three key substituents: a chlorine atom at the 2-position, a nitro group at the 4-position, and an isothiocyanate group (-N=C=S). The presence of these functional groups provides the compound with its characteristic reactivity .

Physical and Chemical Properties

2-Chloro-4-nitrophenyl isothiocyanate exhibits specific physical and chemical properties that are important for its handling, storage, and applications in chemical synthesis.

Physical Properties

The compound possesses the following physical characteristics:

PropertyValue
Physical AppearanceTan solid
Density1.48 g/cm³
Melting Point95-99°C
Boiling Point354.1°C at 760 mmHg
Flash Point167.9°C
Vapor Pressure7.01 × 10⁻⁵ mmHg at 25°C
Index of Refraction1.651
SolubilityModerately soluble in organic solvents

These physical properties indicate that 2-Chloro-4-nitrophenyl isothiocyanate is a solid at room temperature with relatively high melting and boiling points, suggesting significant intermolecular forces .

Chemical Properties

The chemical behavior of 2-Chloro-4-nitrophenyl isothiocyanate is largely influenced by its functional groups:

  • The isothiocyanate group (-N=C=S) is highly reactive toward nucleophiles, particularly amines, making the compound useful in various coupling reactions .

  • The nitro group at the 4-position acts as an electron-withdrawing group, enhancing the electrophilicity of the isothiocyanate carbon and influencing the reactivity of the compound in nucleophilic substitution reactions .

  • The chlorine atom at the 2-position contributes to the compound's reactivity profile and can participate in metal-catalyzed coupling reactions under appropriate conditions .

Spectroscopic Data

Spectroscopic analysis provides valuable information about the structural characteristics of 2-Chloro-4-nitrophenyl isothiocyanate:

The compound has been characterized using various spectroscopic techniques, including FTIR and Raman spectroscopy. These analyses confirm the presence of the characteristic functional groups, including the isothiocyanate (-N=C=S) stretching vibration, aromatic C-H stretching, and the specific patterns associated with the nitro group .

Synthesis and Reactions

Reactivity and Chemical Transformations

The compound primarily serves as a building block in organic synthesis due to its reactive isothiocyanate group. Some notable reactions include:

  • Formation of thioureas through reaction with amines

  • Synthesis of substituted thiocarboxamides and carboxamides

  • Participation in heterocyclic ring formation reactions

Applications and Uses

2-Chloro-4-nitrophenyl isothiocyanate has several important applications in chemical research and synthesis.

Synthetic Applications

The compound serves as a valuable intermediate in organic synthesis, particularly for:

  • The preparation of substituted thioureas, which are important in pharmaceutical chemistry and materials science

  • The synthesis of thiocarboxamides and carboxamides, which can be further transformed into various heterocyclic compounds

  • The development of compounds with potential biological activity

Laboratory Applications

As noted in the search results, 2-Chloro-4-nitrophenyl isothiocyanate is primarily used as a laboratory chemical, particularly in research settings where controlled reactions with its isothiocyanate functional group are desired . Its specific reactivity makes it useful for selective transformations in complex molecule synthesis.

ClassificationDetails
GHS SymbolsGHS05 (Corrosive), GHS06 (Toxic)
Signal WordDanger
Hazard StatementsH302 (Harmful if swallowed)
H312 (Harmful in contact with skin)
H314 (Causes severe skin burns and eye damage)
H318 (Causes serious eye damage)
H331 (Toxic if inhaled)
H332 (Harmful if inhaled)
Risk PhrasesR34 (Causes burns)
R23/24/25 (Toxic by inhalation, in contact with skin and if swallowed)
R36/37/38 (Irritating to eyes, respiratory system and skin)
Hazard CodesC (Corrosive), Xi (Irritant)
Transport ClassificationUN 2811 or UN 2923
Hazard Class: 6.1 (Toxic) or 8 (Corrosive)
Packing Group: III
WGK Germany3 (Severe hazard to waters)

These classifications indicate that 2-Chloro-4-nitrophenyl isothiocyanate requires careful handling with appropriate safety measures .

SupplierPurityPackaging Options
Thermo Fisher Scientific97%Various sizes
Multiple suppliers (via Cymit Quimica)Not specified1g, 5g, 25g

The compound is available at different price points and in various quantities to meet research needs. Current pricing information indicates values ranging from approximately 42.00 € for 1g to 498.00 € for 25g, although these prices may vary by supplier and region .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator